Glyceraldehyde

Description

Classification as a Triose Monosaccharide and Aldose in Carbohydrate Chemistry

DL-Glyceraldehyde is classified as a triose monosaccharide. wikipedia.orgwikipedia.org The term "triose" indicates that it is a simple sugar containing three carbon atoms. wikipedia.org As a "monosaccharide," it represents the simplest form of carbohydrate, a single sugar unit that cannot be broken down into smaller carbohydrates. hmdb.ca

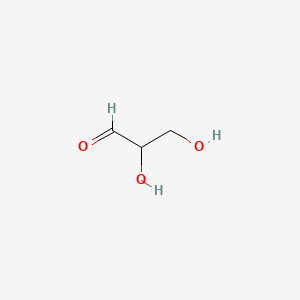

Furthermore, DL-Glyceraldehyde is categorized as an aldose. wikipedia.orgchemeurope.com This classification signifies that its chemical structure includes an aldehyde functional group (-CHO) at one end of its carbon chain. algoreducation.com It is, in fact, the simplest of all aldoses. wikipedia.orgchemeurope.com The structure of glyceraldehyde consists of a three-carbon backbone with a carbonyl group at one end (making it an aldehyde) and hydroxyl groups attached to the other two carbon atoms. iiab.me

The presence of a chiral center, the second carbon atom, gives rise to two stereoisomers: D-glyceraldehyde and L-glyceraldehyde. wikipedia.orgiiab.me These two forms are enantiomers, meaning they are non-superimposable mirror images of each other. libretexts.org The "DL" designation in DL-Glyceraldehyde indicates a racemic mixture, containing equal amounts of both the D- and L-enantiomers. libretexts.org

Historical Context of DL-Glyceraldehyde's Significance in Biochemistry

The historical significance of this compound in biochemistry is profoundly linked to the study of stereoisomerism in carbohydrates. In the late 19th and early 20th centuries, chemists were grappling with the challenge of describing the three-dimensional structures of sugars. Emil Fischer, a pioneering figure in carbohydrate chemistry, proposed the use of this compound as a configurational standard. algoreducation.comiiab.me

Before the advent of modern techniques like X-ray crystallography, it was not possible to determine the absolute configuration of a chiral molecule. Fischer arbitrarily assigned the D-configuration to the dextrorotatory (+) enantiomer of this compound. wikipedia.orglibretexts.org This convention was based on its property of rotating plane-polarized light to the right. openstax.org Conversely, the levorotatory (-) enantiomer was designated as L-glyceraldehyde. libretexts.org This assignment was later confirmed by X-ray crystallography in 1951 to be correct. wikipedia.org

This system, known as the D/L notation, became the standard for describing the stereochemistry of all other monosaccharides. wikipedia.orgiiab.me A sugar is classified as a D-sugar if the hydroxyl group on the chiral carbon furthest from the carbonyl group has the same configuration as D-glyceraldehyde (i.e., on the right in a Fischer projection). libretexts.orgopenstax.org Conversely, if the hydroxyl group is on the left, it is classified as an L-sugar. libretexts.orgopenstax.org This foundational decision to use this compound as the reference point brought a systematic order to the complex world of carbohydrate stereochemistry and remains a fundamental concept in biochemistry education.

Foundational Role as an Intermediate Metabolite in Biological Pathways

DL-Glyceraldehyde, particularly in its phosphorylated form, this compound-3-phosphate (G3P), plays a crucial and foundational role as an intermediate metabolite in several key biological pathways. medchemexpress.comstudysmarter.co.uk Its presence is central to both the breakdown of glucose for energy and the synthesis of essential biomolecules.

The most prominent pathway involving this compound is glycolysis , the universal process for cellular energy production. wikipedia.orgmedchemexpress.com In this pathway, a six-carbon glucose molecule is broken down into two three-carbon molecules. Specifically, fructose-1,6-bisphosphate is cleaved to form this compound-3-phosphate and dihydroxyacetone phosphate (B84403). wikipedia.org The latter is then isomerized to another molecule of this compound-3-phosphate, which is subsequently oxidized and converted into pyruvate, generating ATP and NADH in the process. wikipedia.org

This compound is also a key intermediate in the pentose (B10789219) phosphate pathway (PPP) . wikipedia.org This pathway runs parallel to glycolysis and is vital for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate. taylorandfrancis.commit.edu this compound-3-phosphate can be interconverted with other sugars in the non-oxidative phase of the PPP. youtube.com

Furthermore, in the process of gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors, this compound-3-phosphate serves as a critical building block to form glucose. medchemexpress.com In photosynthetic organisms, during the Calvin cycle, this compound-3-phosphate is a primary product of carbon fixation and is used to regenerate the initial CO2 acceptor and to synthesize sugars for the plant's metabolic needs. algoreducation.com

Chemical and Physical Properties of DL-Glyceraldehyde

The chemical and physical properties of DL-Glyceraldehyde determine its behavior in biological systems and its applications in various scientific fields. As a simple aldose, its structure dictates its reactivity and physical state.

Table 1: Chemical Properties of DL-Glyceraldehyde

| Property | Value |

| Molecular Formula | C3H6O3 |

| Molar Mass | 90.08 g/mol |

| IUPAC Name | 2,3-Dihydroxypropanal |

| Classification | Aldotriose Monosaccharide |

| Chirality | Contains one chiral center |

| Stereoisomers | Exists as D- and L-enantiomers |

Data sourced from multiple references. wikipedia.orgiiab.me

Table 2: Physical Properties of DL-Glyceraldehyde

| Property | Value |

| Appearance | White crystalline solid or viscous liquid |

| Melting Point | 145 °C (293 °F; 418 K) |

| Boiling Point | 140 to 150 °C (284 to 302 °F; 413 to 423 K) at 0.8 mmHg |

| Density | 1.455 g/cm³ |

| Water Solubility | Very soluble (1000 g/L at 25 °C) |

| Solubility in other solvents | Slightly soluble in water, insoluble in benzene, petroleum ether, and pentane. |

Data sourced from multiple references. wikipedia.orgumaryland.eduechemi.com

In aqueous solutions, this compound exists in equilibrium with its hydrated form and can also form dimers through hemiacetal formation, which contributes to its syrupy consistency when not in a crystalline state. wikipedia.org

Synthesis and Manufacturing of DL-Glyceraldehyde

The production of DL-Glyceraldehyde can be achieved through various chemical synthesis routes, with methods evolving to improve yield and efficiency.

An improved and more efficient three-step synthesis has been developed starting from glycerol (B35011). acs.org This method involves:

Protection of hydroxyl groups: Two of the hydroxyl groups of glycerol are protected by forming a ketal.

Catalytic oxidation: The resulting monohydric alcohol is then catalytically oxidized in the presence of air to form the corresponding aldehyde.

Another synthetic approach involves the mild oxidation of glycerol using reagents such as hydrogen peroxide with a ferrous salt as a catalyst, which produces a mixture of this compound and dihydroxyacetone. iiab.meacs.org Additionally, the oxidative cleavage of mannitol (B672) using lead tetraacetate can be employed to produce this compound derivatives. cdnsciencepub.com

Applications of DL-Glyceraldehyde

The unique structure and reactivity of DL-Glyceraldehyde make it a valuable compound in various applications, particularly in chemical synthesis and the food industry.

In chemical synthesis , DL-Glyceraldehyde serves as a versatile starting material for the synthesis of more complex molecules. acs.org It is a key precursor in the Kiliani-Fischer synthesis, a method used to elongate the carbon chain of aldoses. acs.org For example, D-glyceraldehyde can be used to synthesize the four-carbon sugars D-erythrose and D-threose. acs.org Conversely, it is also involved in the Wohl degradation, a process for shortening the carbon chain of aldoses. acs.org Its derivatives are also utilized in the total synthesis of prostaglandins. chemicalbook.com

In the food industry , DL-Glyceraldehyde and its dimer are used as flavoring agents and sweeteners. chemimpex.com It is also a key participant in the Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The reaction of this compound with amino acids contributes to the formation of various aroma and color compounds in food products during cooking.

Analytical Methods for DL-Glyceraldehyde

A variety of analytical techniques are employed for the detection, quantification, and characterization of DL-Glyceraldehyde.

Spectroscopic methods are commonly used for its analysis. Nuclear Magnetic Resonance (NMR) spectroscopy , including both 1H and 13C NMR, provides detailed information about the molecular structure and can be used to identify the different forms of this compound in solution. nih.govInfrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, although the carbonyl absorption may be weak due to the tendency of this compound to form hemiacetals. cdnsciencepub.comUV-Vis spectroscopy can also be utilized, with a characteristic absorption peak around 285 nm indicating the presence of the enol form of this compound in solution. mdpi.com

Chromatographic techniques are essential for the separation and quantification of DL-Glyceraldehyde from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. mdpi.com When coupled with a mass spectrometer (HPLC-MS), it allows for both separation and identification based on the mass-to-charge ratio of the molecule and its fragments. mdpi.comGas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, often requiring derivatization of the this compound to increase its volatility. foodb.ca

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-98-6 | |

| Record name | Propanal, 2,3-dihydroxy-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90861586 | |

| Record name | (+/-)-Glyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid | |

| Record name | Glyceraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-82-6, 367-47-5 | |

| Record name | (±)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glyceraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2,3-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Glyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI19XSG16H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Glyceraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Intermediates Involving Dl Glyceraldehyde

Central Role in Glycolytic Processes

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. nih.govwikipedia.org DL-Glyceraldehyde, in its phosphorylated form, is a central figure in this essential energy-yielding sequence.

During glycolysis, a six-carbon glucose molecule is broken down into two three-carbon molecules. khanacademy.org Specifically, the enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate into two different three-carbon sugars: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P). nih.govkhanacademy.orgatlas.org While these two molecules are isomers, only G3P can directly proceed to the next stage of glycolysis. khanacademy.org DHAP is readily converted into G3P by the enzyme triosephosphate isomerase, ensuring that both halves of the original glucose molecule can be catabolized in the pathway. wikipedia.orgnih.gov This makes G3P the direct entry point into the second, energy-releasing phase of glycolysis. khanacademy.orgsparknotes.com

The conversion of G3P onward in the glycolytic pathway involves a series of critical enzymatic reactions. The primary enzyme acting on G3P is this compound-3-Phosphate Dehydrogenase (GAPDH), which catalyzes the sixth step of glycolysis. wikipedia.orgbionity.com

The transformation catalyzed by GAPDH is a two-step process:

Oxidation : G3P is oxidized, and the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is reduced to NADH. sparknotes.combrainkart.com This is a highly exergonic reaction. wikipedia.org

Phosphorylation : The energy released from the oxidation drives the addition of an inorganic phosphate group to the molecule, forming 1,3-bisphosphoglycerate (1,3-BPG). sparknotes.comwikipedia.org

Following this, the enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a high-energy phosphate group from 1,3-BPG to ADP, generating the first molecule of ATP in glycolysis. sparknotes.comgithub.io This step is a key example of substrate-level phosphorylation. The product of this reaction is 3-phosphoglycerate. sparknotes.com Subsequent enzymatic steps further modify 3-phosphoglycerate, ultimately leading to the formation of pyruvate, the final product of glycolysis. khanacademy.orgbrainkart.com

| Enzyme | Substrate | Product | Key Function in Glycolysis |

|---|---|---|---|

| Aldolase | Fructose-1,6-bisphosphate | This compound 3-phosphate (G3P) & Dihydroxyacetone phosphate (DHAP) | Cleaves a 6-carbon sugar into two 3-carbon intermediates. atlas.org |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate (DHAP) | This compound 3-phosphate (G3P) | Converts DHAP to G3P, allowing all carbons from glucose to proceed through glycolysis. nih.gov |

| This compound-3-Phosphate Dehydrogenase (GAPDH) | This compound 3-phosphate (G3P) | 1,3-Bisphosphoglycerate | Oxidizes G3P and generates NADH. sparknotes.comwikipedia.org |

| Phosphoglycerate Kinase (PGK) | 1,3-Bisphosphoglycerate | 3-Phosphoglycerate | Generates ATP through substrate-level phosphorylation. sparknotes.comgithub.io |

DL-Glyceraldehyde, particularly the L-isomer, has been identified as a potent inhibitor of glycolysis. nih.govoup.com This inhibitory effect is significant in cancer cells, which often exhibit a high rate of glycolysis for energy generation, a phenomenon known as the Warburg effect. nih.govnih.gov By targeting this metabolic pathway, DL-glyceraldehyde can preferentially impact malignant cells. nih.gov

The mechanism of inhibition is multifaceted. One proposed mechanism suggests that L-glyceraldehyde condenses with dihydroxyacetone phosphate to form L-sorbose-1-phosphate, which in turn inhibits hexokinase, a key regulatory enzyme at the beginning of the glycolytic pathway. nih.gov Another mechanism involves the inhibition of GAPDH. taylorandfrancis.com Studies have shown that DL-glyceraldehyde treatment can lead to an inhibition of the carbon flux from glucose into metabolites that appear downstream of the aldolase reaction. nih.gov This inhibition of glycolysis can induce a state of oxidative stress, hinder nucleotide biosynthesis, and ultimately lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govmdpi.comresearchgate.net

Participation in Gluconeogenesis

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, such as lactate (B86563), glycerol (B35011), and certain amino acids. wikipedia.orgproteopedia.org This process is crucial for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org DL-Glyceraldehyde, via its phosphorylated intermediate G3P, is a key substrate for this pathway. medchemexpress.com

Many of the enzymatic reactions in gluconeogenesis are the reverse of those in glycolysis. wikipedia.org G3P, along with DHAP, can be converted back to fructose-1,6-bisphosphate by the enzyme aldolase. nih.gov From there, a series of reactions, bypassing the irreversible steps of glycolysis, leads to the formation of glucose. proteopedia.org Therefore, any molecule that can be converted to G3P can serve as a building block for glucose synthesis.

Contribution to the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis. wikipedia.org Its primary roles are to generate NADPH, which is essential for reductive biosynthesis and for protecting against oxidative stress, and to produce ribose 5-phosphate, a precursor for nucleotide synthesis. wikipedia.org

This compound 3-phosphate serves as a critical link between glycolysis and the PPP. taylorandfrancis.comnih.gov The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert various sugar phosphates. nih.govlibretexts.org The enzymes transketolase and transaldolase can use G3P as a substrate to produce other intermediates, such as fructose (B13574) 6-phosphate (another glycolytic intermediate) and erythrose 4-phosphate (a precursor for aromatic amino acid synthesis). wikipedia.orgnih.gov This connection allows the cell to divert glycolytic intermediates into the PPP when the demand for NADPH or ribose 5-phosphate is high. wikipedia.org Conversely, intermediates from the PPP can be converted back into G3P and fructose 6-phosphate to re-enter the glycolytic pathway for energy production. taylorandfrancis.com

| Enzyme | Reactants (involving G3P) | Products | Function in Linking Pathways |

|---|---|---|---|

| Transketolase | Sedoheptulose 7-phosphate + this compound 3-phosphate | Ribose 5-phosphate + Xylulose 5-phosphate | Connects PPP intermediates with glycolytic intermediates. nih.gov |

| Transaldolase | Sedoheptulose 7-phosphate + this compound 3-phosphate | Erythrose 4-phosphate + Fructose 6-phosphate | Acts as a bridge between glycolysis and the PPP. nih.gov |

Diverse Metabolic Fates in Specific Cellular Contexts

The metabolism of DL-glyceraldehyde can vary depending on the cell type and its specific metabolic needs.

In Human Erythrocytes (Red Blood Cells) : Studies have shown that D-glyceraldehyde is metabolized in human erythrocytes to produce L-lactate at rates comparable to lactate formation from glucose. nih.gov It is suggested that D-glyceraldehyde is metabolized via multiple pathways, including the main glycolytic pathway following its phosphorylation by the enzyme triokinase. nih.gov

In Hepatocytes (Liver Cells) : In isolated hepatocytes, D-glyceraldehyde enters the glycolytic/gluconeogenic pathways at the triose phosphate level. nih.govresearchgate.net Its metabolism can lead to a substantial depletion of ATP, similar to the effects of fructose and glycerol, due to the rapid phosphorylation and accumulation of intermediates like fructose 1-phosphate. nih.govresearchgate.net

In Cancer Cells : As previously mentioned, DL-glyceraldehyde can inhibit glycolysis. oup.com In neuroblastoma cells, for example, L-glyceraldehyde has been shown to inhibit cell growth, arrest the cell cycle, and induce apoptosis. nih.govmedchemexpress.com This is achieved through a multi-modal mechanism that includes not only glycolytic inhibition but also the promotion of oxidative stress and the disruption of nucleotide biosynthesis. nih.govmdpi.com This selective action against rapidly proliferating cells highlights its potential as a subject of interest in cancer metabolism research. medchemexpress.comnih.gov

Effects on Erythrocytic Metabolism and Glucose Flux

In human erythrocytes, DL-glyceraldehyde is actively metabolized, influencing the cells' primary energy-generating pathways. nih.gov Research indicates that both D-glyceraldehyde and dihydroxyacetone are converted to L-lactate at rates comparable to the lactate formation from glucose. nih.gov The metabolism of this compound can proceed through multiple routes, including phosphorylation by triokinase to enter the glycolytic pathway. nih.gov

This compound induces significant changes in the flux of glucose through the hexose (B10828440) monophosphate pathway (also known as the pentose phosphate pathway). nih.gov This is linked to the reduction of this compound to glycerol, a process that utilizes NADPH. cloudfront.net The increased demand for NADPH for this reduction stimulates the hexose monophosphate shunt, as evidenced by an increased formation of CO2 from glucose when red cell suspensions are incubated with D-glyceraldehyde. cloudfront.net The enzyme responsible for this reduction in erythrocytes has been identified as L-hexonate dehydrogenase, not aldose reductase. cloudfront.net

Furthermore, the metabolic state of the red blood cells, particularly their ATP content, influences glucose transport kinetics, which could be indirectly affected by this compound metabolism. jelsciences.com The metabolism of this compound and its subsequent impact on the cell's redox state (e.g., levels of pyridine (B92270) nucleotides and glutathione) are key aspects of its effect on erythrocytes. nih.gov

| Metabolic Aspect | Observed Effect of DL-Glyceraldehyde | Key Findings |

|---|---|---|

| Lactate Production | Metabolized to L-lactate at rates comparable to glucose. nih.gov | Suggests integration into the lower part of the glycolytic pathway. nih.gov |

| Glucose Flux | Induces changes in the flux of glucose oxidized via the hexose monophosphate pathway. nih.gov | Linked to the NADPH-dependent reduction of this compound to glycerol. cloudfront.net |

| Metabolic Pathways | Metabolized via two or more pathways, including phosphorylation by triokinase to enter glycolysis. nih.gov | Neither oxidation to D-glyceric acid nor reduction to glycerol is a prerequisite for its primary metabolism. nih.gov |

| Redox State | Affects levels of reduced and oxidized pyridine nucleotides and glutathione (B108866). nih.gov | High concentrations can induce oxidative stress through autoxidation. nih.gov |

Alterations in Embden-Meyerhoff Pathway Intermediates

DL-Glyceraldehyde directly influences the concentrations of intermediates within the Embden-Meyerhof pathway (glycolysis). nih.gov One of the key enzymes in this pathway is this compound-3-Phosphate Dehydrogenase (GAPDH), which is central to glucose oxidation. ashpublications.org The activity of GAPDH can create a bottleneck in glycolysis, diverting metabolic flux. ashpublications.org

Studies on stored red blood cells show a consumption of the GAPDH substrate, this compound 3-phosphate, and a decrease in the generation of its product, diphosphoglycerate, over time, suggesting a reduction in GAPDH activity. ashpublications.org When exogenous this compound is introduced into erythrocytes, its D-isomer is phosphorylated to D-glyceraldehyde 3-phosphate, which then enters the glycolytic pathway. nih.gov This direct entry can alter the concentrations and equilibrium of other glycolytic intermediates. For instance, inactivation of GAPDH significantly reduces lactate formation from glucose and dihydroxyacetone but only partially reduces it from this compound, indicating that this compound can be metabolized through alternative routes. nih.gov

The Embden-Meyerhof pathway involves the cleavage of a hexose into two trioses, this compound-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikilectures.eu Since only G3P continues down the glycolytic pathway, any factor altering its concentration or the concentration of DHAP will have a cascading effect on all subsequent intermediates. wikilectures.eusigmaaldrich.com

| Pathway Component | Effect of DL-Glyceraldehyde Introduction | Reference |

|---|---|---|

| This compound 3-Phosphate (G3P) | D-glyceraldehyde is phosphorylated, increasing the pool of G3P available for glycolysis. | nih.gov |

| This compound-3-Phosphate Dehydrogenase (GAPDH) Activity | Changes in G3P levels and cellular redox state can modulate GAPDH activity, affecting downstream intermediates. | ashpublications.org |

| Overall Intermediate Concentrations | Induces changes in the concentrations of various intermediates in the pathway. | nih.gov |

Formation of Adducts with Intracellular Macromolecules (e.g., Glutathione, Proteins)

A significant fate of this compound within red blood cells is the formation of adducts with intracellular macromolecules. nih.gov This occurs through non-enzymatic reactions with nucleophilic groups present on these molecules.

Glutathione Adducts: DL-Glyceraldehyde reacts with the thiol group of reduced glutathione (GSH). nih.govnih.gov This reaction leads to a decrease in the levels of erythrocyte glutathione. nih.gov The formation of these adducts is one of the primary ways this compound is processed in red cells. nih.gov

Protein Adducts: The aldehyde group of this compound is reactive towards amino and thiol groups on proteins. nih.gov It can form Schiff bases with amino groups and hemimercaptals with the thiol groups of cysteine residues in proteins. nih.gov In erythrocytes, this compound has been shown to cause cross-linking of hemoglobin monomers and membrane proteins, particularly at high concentrations. nih.gov This modification of proteins, including hemoglobin, suggests that this compound itself is the reactive species within the erythrocyte. nih.gov These reactions can alter protein structure and function.

| Macromolecule | Type of Adduct/Reaction | Consequence |

|---|---|---|

| Glutathione (GSH) | Forms adducts with the thiol group. nih.govnih.gov | Decrease in intracellular reduced glutathione levels. nih.gov |

| Proteins (General) | Reacts with thiol groups (cysteine) and amino groups (lysine). nih.gov | Formation of hemimercaptals and Schiff bases. nih.gov |

| Hemoglobin | Cross-linking between monomers. nih.gov | Modification of up to two lysine (B10760008) residues per hemoglobin molecule. pnas.org |

| Erythrocyte Membrane Proteins | Cross-linking of membrane proteins. nih.gov | Potential alteration of membrane properties. nih.gov |

Reversible Interconversion with Dihydroxyacetone Phosphate (DHAP)

In glycolysis, the enzyme aldolase cleaves fructose-1,6-bisphosphate into two triose phosphates: this compound-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). wikilectures.eu These two molecules are isomers, with GAP being an aldose and DHAP a ketose. doubtnut.com

The enzyme Triose Phosphate Isomerase (TIM) catalyzes the rapid and reversible interconversion of DHAP and GAP. wikilectures.euresearchgate.net This reaction is crucial because only GAP can proceed through the subsequent steps of the glycolytic pathway. wikilectures.eu The isomerization ensures that the carbon from DHAP is not wasted and can be utilized for energy production. researchgate.net

The equilibrium of this reaction strongly favors the formation of DHAP. nih.govchegg.com However, the conversion of DHAP to GAP proceeds readily in the cell. chegg.com This is because the GAP formed is immediately consumed by the next enzyme in the glycolytic pathway, this compound-3-phosphate dehydrogenase. chegg.com This continuous removal of the product pulls the reaction in the forward direction, ensuring a steady supply of GAP for glycolysis. chegg.com While TIM primarily acts on the phosphorylated forms, it has also been shown to catalyze the direct conversion of D-glyceraldehyde into dihydroxyacetone, although the rate is extremely low compared to its action on the phosphorylated substrates. nih.gov

Stereochemical Attributes and Isomer Specific Research of Glyceraldehyde

Enantiomeric Forms: D-Glyceraldehyde and L-Glyceraldehyde

Glyceraldehyde (C₃H₆O₃) is characterized by a single chiral center, the carbon atom at position 2, which is bonded to four different chemical groups. This chirality leads to the existence of two non-superimposable mirror-image forms, known as enantiomers: D-glyceraldehyde and L-glyceraldehyde wikipedia.orguoanbar.edu.iqgonzaga.edu. DL-Glyceraldehyde typically refers to a racemic mixture, containing equal proportions of both D- and L-glyceraldehyde sigmaaldrich.com. D-Glyceraldehyde is also known as (R)-glyceraldehyde, while L-glyceraldehyde is its (S)-enantiomer wikipedia.orgchemeurope.com. In biological systems, D-glyceraldehyde is the predominant isomer found in nature algoreducation.comlibretexts.org.

Configurational Standard in Monosaccharide Nomenclature

This compound is historically significant as the configurational standard for assigning the D/L nomenclature to all monosaccharides and other chiral organic molecules wikipedia.orguoanbar.edu.iqiiab.mepressbooks.pubmmcmodinagar.ac.inchiralpedia.com. This system, established by Emil Fischer, relates the stereochemistry of other sugars to that of D-glyceraldehyde. Specifically, monosaccharides with the same configuration at their stereocenter farthest from the carbonyl group as D-glyceraldehyde are designated as D-sugars, while those with the configuration of L-glyceraldehyde are designated as L-sugars wikipedia.orgpressbooks.pubmmcmodinagar.ac.inchiralpedia.comopenstax.org. In Fischer projections, the hydroxyl group on the highest numbered chiral carbon determines the D or L designation; if it is on the right, it is D, and if on the left, it is L uoanbar.edu.iqmmcmodinagar.ac.inchiralpedia.com.

Significance of Chirality in Biological Systems and Molecular Recognition

Chirality is a fundamental property that profoundly influences molecular interactions in biological systems numberanalytics.comchiralpedia.com. Biological molecules, such as enzymes and receptors, are often chiral themselves, leading to highly specific recognition and binding of one enantiomer over another numberanalytics.comchiralpedia.comresearchgate.netnih.gov. This stereospecificity is critical for the proper functioning of biochemical pathways, signal transduction, and the efficacy of pharmaceuticals numberanalytics.comchiralpedia.com. This compound's chirality is central to its role as a building block and intermediate, where its specific stereochemical configuration dictates its interaction with enzymes and its participation in metabolic pathways algoreducation.comsolubilityofthings.comontosight.ai. The homochirality observed in biological molecules, such as the preference for D-glyceraldehyde and other D-sugars, is a key aspect of life's chemistry libretexts.org.

Differential Biochemical Activities of this compound Enantiomers

The D and L enantiomers of this compound exhibit distinct biochemical activities and metabolic fates. While both are intermediates in carbohydrate metabolism, their interactions with chiral biological machinery differ significantly algoreducation.comresearchgate.netbiorxiv.orgfu-berlin.de. D-glyceraldehyde is a central intermediate in glycolysis, the pathway for glucose breakdown, and is involved in energy production algoreducation.comacs.org.

L-Glyceraldehyde's Superior Inhibitory Effects on Cellular Processes

Research indicates that L-glyceraldehyde possesses superior inhibitory effects on cellular processes compared to its D-enantiomer. Studies have shown that L-glyceraldehyde is a potent inhibitor of glycolysis, targeting NAD(H)-dependent reactions, which can lead to growth inhibition, apoptosis, and a redox crisis in cancer cells researchgate.netbiorxiv.orgfu-berlin.de. This inhibition of glycolysis by L-glyceraldehyde is more pronounced than that observed with D-glyceraldehyde researchgate.netbiorxiv.orgfu-berlin.de. Furthermore, L-glyceraldehyde has been shown to significantly inhibit nucleotide biosynthesis, a process not notably affected by the D-isomer researchgate.netbiorxiv.orgfu-berlin.de. These findings suggest that L-glyceraldehyde's multi-modal mechanism of action, impacting both metabolism and signaling pathways, makes it a potential therapeutic agent researchgate.netbiorxiv.orgfu-berlin.de.

Spontaneous Dimerization and Cyclic Hemiacetal Formation of this compound

This compound, like other hydroxy-aldehydes, is prone to spontaneous self-reactions in solution. In aqueous and concentrated solutions, this compound readily undergoes dimerization and cyclic hemiacetal formation wikipedia.orgscielo.brresearchgate.nettandfonline.comwikipedia.org. The aldehyde group can react with one of the hydroxyl groups within the same or another molecule to form a cyclic hemiacetal. This process leads to the formation of cyclic structures, such as 1,4-dioxane (B91453) derivatives, which are often dimeric in nature scielo.brresearchgate.netwikipedia.org.

Equilibrium Between Monomeric and Dimeric Forms in Solution

In aqueous solutions, this compound exists in a dynamic equilibrium between its monomeric (aldehyde) form, hydrated monomeric form, and various dimeric and oligomeric cyclic hemiacetal structures wikipedia.orgscielo.brresearchgate.netwikipedia.orgacs.orgresearchgate.netresearchgate.net. NMR studies indicate that the free aldehyde form is typically a minor component at room temperature, with dimeric cyclic hemiacetals being predominant, particularly in concentrated solutions wikipedia.orgscielo.brresearchgate.net. The equilibrium is influenced by factors such as concentration, temperature, and solvent conditions acs.orgresearchgate.net. For instance, in dilute aqueous solutions, the monomeric and hydrated monomeric forms are more prevalent, while dimerization becomes significant at higher concentrations wikipedia.orgresearchgate.net. The interconversion between these species can be relatively slow, taking hours to reach equilibrium researchgate.netresearchgate.net.

Theoretical Studies on Dimer Conformations and Stability

This compound, particularly in aqueous solutions, exhibits a significant tendency to dimerize. This process predominantly leads to the formation of cyclic hemiacetals, specifically 1,4-dioxane derivatives known as 2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxanes. scielo.brscielo.org.mxresearchgate.net Spectroscopic analyses, including infrared and nuclear magnetic resonance, reveal that at room temperature, the concentration of the free aldehydic monomer is low, with these dimeric structures being the dominant species. scielo.brresearchgate.net

This compound Dimerization: Formation of Cyclic Hemiacetals The dimerization of this compound involves the nucleophilic attack of a hydroxyl group from one molecule onto the carbonyl carbon of another, creating a six-membered ring. This cyclization process generates new stereocenters, leading to the formation of various diastereoisomers of the 1,4-dioxane structure. scielo.brscielo.org.mxresearchgate.net The relative stability and population of these dimeric forms are critically influenced by stereoelectronic effects and specific intermolecular interactions.

Computational Methodologies for Conformation Analysis To elucidate the complex structures and energetic stabilities of this compound dimers, theoretical computational chemistry methods are indispensable. Density Functional Theory (DFT) is a widely adopted approach, with specific functionals like B3LYP, often employed in conjunction with basis sets such as 6-31G(d,p), proving effective for these investigations. scielo.brscielo.org.mxacs.orgscielo.org.mx These computational techniques allow for the precise optimization of various conformers and the quantitative assessment of their relative energies, thereby mapping the potential energy surface of dimer formation and identifying the most stable configurations. scielo.brscielo.org.mxresearchgate.netacs.orgacs.orgirb.hrresearchgate.netacs.orgacs.orgmdpi.comwestmont.edu

Key Dimer Conformations and Their Stability Theoretical studies have identified multiple diastereoisomers of the 2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane system, arising from the dimerization of this compound enantiomers. scielo.brscielo.org.mxresearchgate.net The stability of these conformers is significantly governed by the interplay of intramolecular hydrogen bonding and the anomeric effect. scielo.brscielo.org.mxresearchgate.net For instance, specific orientations of hydroxyl groups within the dioxane ring, stabilized by hydrogen bonds to ring oxygen atoms or other hydroxyl groups, contribute to enhanced energetic stability. scielo.brresearchgate.netacs.orgscielo.org.mxacs.orgirb.hrresearchgate.netmdpi.comwestmont.edu

Table 1: Relative Energies of this compound Dimer Conformers

| Conformer Pair | Relative Energy (kcal/mol) | Description/Note |

|---|---|---|

| Conformer 1 vs. 2 | +2.21 | Conformer 1 is less stable than Conformer 2. |

| Conformer 13 vs. 12 | -2.93 | Conformer 13 is more stable than Conformer 12. |

| Conformer 15 vs. 16 | -4.53 | Conformer 15 is more stable than Conformer 16. |

Note: Relative energies are calculated using B3LYP/6-31G(d,p) level of theory. Positive values indicate the first conformer is less stable than the second, and negative values indicate it is more stable. scielo.br

List of Compounds Mentioned

| Compound Name |

|---|

| DL-Glyceraldehyde |

| D-Glyceraldehyde |

| L-Glyceraldehyde |

| Glycerol (B35011) |

| Glycolaldehyde (B1209225) |

| Dihydroxyacetone |

| Formaldehyde (B43269) |

| 2,3-Dihydroxypropanal |

Enzymatic Interactions and Catalytic Mechanisms Associated with Dl Glyceraldehyde

Interactions with Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

Multifunctional "Moonlighting" Roles of GAPDH Beyond Metabolism

Participation in Cellular Oxidative Stress Responses

DL-Glyceraldehyde (GA) and its L-isomer have been implicated in cellular oxidative stress responses. L-Glyceraldehyde (L-GA) has been shown to promote oxidative stress and induce the production of reactive oxygen species (ROS) in neuroblastoma cells, leading to a redox crisis biorxiv.orgmdpi.com. The inhibitory action of L-GA on cell growth was partially alleviated by the co-application of N-acetyl-cysteine (NAC), an antioxidant, suggesting a direct link between L-GA-induced oxidative stress and cellular dysfunction biorxiv.orgmdpi.com.

This compound itself can induce oxidative stress in red blood cells through autoxidation, a process that consumes oxygen and generates hydrogen peroxide and alpha-ketoaldehydes nih.gov. Furthermore, this compound can form adducts with cellular components like glutathione (B108866) and proteins, and react with oxyhemoglobin and pyridine (B92270) nucleotides, contributing to cellular redox imbalance nih.gov.

This compound-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, also plays a role in cellular responses to oxidative stress. Its activity can be modulated by oxidative conditions, acting as a reversible metabolic switch. Under oxidative stress, GAPDH inactivation can redirect metabolic flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP), thereby increasing the generation of NADPH, an essential antioxidant cofactor ashpublications.orgnih.govwikipedia.org. Studies have also indicated that the oxidation of GAPDH's active-site cysteine residue (Cys152) is crucial for its interaction with mitogen-activated protein kinases (MAPKs), such as JNK, under oxidative stress conditions, influencing cellular signaling pathways researchgate.net. Moreover, GAPDH aggregation under oxidative stress has been linked to mitochondrial dysfunction and cell death nih.gov.

In hepatic stellate cells, DL-glyceraldehyde (GA) has been observed to significantly elevate ROS production biomolther.org.

Roles in DNA Repair and Chromatin Remodeling

While direct, extensive roles of DL-Glyceraldehyde in DNA repair and chromatin remodeling are still being elucidated, some indirect connections and potential mechanisms have been identified. The depletion of nucleotide pools by L-Glyceraldehyde in neuroblastoma cells suggests potential downstream effects on DNA synthesis and repair, as nucleotide availability is critical for these processes biorxiv.orgmdpi.com. Evidence indicates that DNA damage responses, such as the upregulation of p53, can be triggered by conditions that impair nucleotide biosynthesis, a process affected by L-GA biorxiv.org.

Metabolic intermediates, including this compound 3-phosphate (GA3P), are essential for de novo nucleotide synthesis, which in turn supports DNA repair and replication frontiersin.org. Furthermore, metabolites can influence DNA folding and remodeling, processes integral to DNA repair mechanisms, particularly double-strand break repair frontiersin.orgfrontiersin.org.

This compound-3-phosphate dehydrogenase (GAPDH) has been found to function within the nucleus and is implicated in DNA replication and repair processes nih.gov. The reactive cysteine residues within GAPDH have the potential to form DNA-protein crosslinks, a type of DNA damage that can arise from certain chemical exposures nih.gov. Oxidative modifications of GAPDH are also linked to metabolic reprogramming and cellular responses under stress, which can indirectly affect DNA integrity and repair pathways ashpublications.orgnih.gov.

Chromatin remodeling, a process critical for gene regulation, DNA replication, and repair, can be influenced by various cellular factors, including metabolites and enzymes like GAPDH frontiersin.orgplos.orgnih.gov. Nuclear accumulation of cytosolic GAPDH has been observed in plants under stress conditions, suggesting a potential role in cellular responses that might involve chromatin regulation frontiersin.org.

DL-Glyceraldehyde 3-Phosphate as an Enzyme Inhibitor

DL-Glyceraldehyde 3-Phosphate (DL-G3P) serves as a significant enzyme inhibitor, particularly targeting enzymes involved in phospholipid biosynthesis and amino acid metabolism. Its inhibitory actions are often characterized by competitive or time-dependent mechanisms.

Inhibition of Acyltransferase Activity

DL-Glyceraldehyde 3-phosphate is recognized as a competitive inhibitor of enzymes involved in membrane phospholipid synthesis medchemexpress.com. Specifically, it inhibits acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase, with reported inhibition constants (Ki) around 1.8 mM nih.gov. It also inhibits cytidine (B196190) 5′-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase, with a Ki of approximately 2.7 mM nih.gov. This competitive inhibition occurs by DL-G3P acting as a substrate analogue for sn-glycerol 3-phosphate (G3P) .

Competitive and Non-Competitive Inhibition of Aspartate Aminotransferase Isozymes

DL-Glyceraldehyde 3-phosphate acts as a time-dependent inhibitor of both cationic and anionic isozymes of aspartate aminotransferase (AST) medchemexpress.comglpbio.com. Studies on rat liver AST isozymes have detailed these inhibitory effects. The pyridoxamine (B1203002) form of the cationic AST isozyme is inhibited with a Ki of 0.084 mM, while the pyridoxamine form of the anionic isozyme exhibits inhibition with a Ki of 0.39 mM glpbio.com.

Furthermore, DL-Glyceraldehyde 3-phosphate can non-enzymatically glycosylate and inhibit pig heart cytoplasmic aspartate aminotransferase (cAAT) kansascity.edu. At a concentration of 5.0 mM, Glyc3P decreased cAAT activity by 47% within one minute at 23°C. This inhibition was found to be irreversible and was enhanced by increasing the incubation pH or temperature kansascity.edu.

Substrate Analog Interactions with Non-Phosphorylating this compound-3-Phosphate Dehydrogenase

Structural analogues of D-glyceraldehyde-3-phosphate (D-Ga3P) and NADP+ have been studied for their interactions with non-phosphorylating this compound-3-phosphate dehydrogenase (GAPN) from celery leaves conicet.gov.arresearchgate.net. Several NADP+ analogues served as alternative enzyme substrates, exhibiting varying Vmax and Km values compared to NADP+ conicet.gov.ar.

Analogues of the nicotinamide (B372718) moiety, such as thionicotinamide (B1219654) and 3-aminopyridine, acted as competitive inhibitors of GAPN, indicating high-affinity binding to the enzyme conicet.gov.arresearchgate.net. Regarding analogues of D-Ga3P, most behaved as competitive inhibitors. However, the L-isomer of this compound-3-phosphate (L-Ga3P) exhibited a non-competitive inhibitory effect at higher concentrations conicet.gov.arresearchgate.net. These findings highlight the importance of the chemical group at carbon-1, the phosphate ester at carbon-3, and the stereochemical configuration at carbon-2 of Ga3P for enzyme interaction conicet.gov.ar.

Human serine racemase has also been shown to be inhibited by this compound 3-phosphate (G3P), likely through a covalent reaction involving its aldehyde functional group, with similar effects observed for both G3P enantiomers researchgate.net.

Cellular and Molecular Pathobiological Effects of Dl Glyceraldehyde

Apoptosis Induction Pathways

DL-Glyceraldehyde is a potent inducer of apoptosis, or programmed cell death, a critical process for eliminating damaged or unwanted cells. Its ability to trigger apoptosis is a key component of its anti-cancer effects and involves multiple interconnected molecular pathways. nih.govresearchgate.netbiorxiv.org

The apoptotic process initiated by DL-glyceraldehyde involves caspases, a family of cysteine proteases that execute cell death. novusbio.com Caspases exist as inactive zymogens and are activated in a proteolytic cascade. cellsignal.com A key "executioner" caspase is Caspase-3, which, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. cellsignal.comnih.gov

Evidence points to a caspase-dependent mechanism in glyceraldehyde-induced cell death. The detection of cleaved (activated) Caspase-3 serves as a strong indicator that this pathway is engaged. novusbio.comnih.gov Apoptotic stimuli, such as the metabolic and oxidative stress caused by this compound, can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like Caspase-3 to dismantle the cell in a controlled manner. mdpi.com

The decision for a cell to undergo apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.govnih.gov Pro-apoptotic members like Bax and Bak promote the permeabilization of the mitochondrial outer membrane, leading to the release of factors that activate caspases. frontiersin.org Conversely, anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. aacrjournals.org

DL-Glyceraldehyde-induced cellular stress disrupts this delicate balance, tipping it in favor of apoptosis. The enzyme GAPDH has been implicated as a multifaceted regulator in this process. nih.gov Under conditions of oxidative stress, GAPDH can translocate to the nucleus and participate in the apoptotic cascade. nih.govpnas.org While the precise interactions are complex, the metabolic crisis and oxidative stress generated by this compound are potent signals that lead to the activation of pro-apoptotic BH3-only proteins. These proteins then either directly activate Bax and Bak or neutralize the protective anti-apoptotic Bcl-2 proteins, ultimately committing the cell to apoptosis. nih.govaacrjournals.org

Generation of Oxidative Stress Responses

A primary mechanism through which DL-glyceraldehyde exerts its cytotoxic effects is the induction of severe oxidative stress. researchgate.netnih.gov This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. nih.gov this compound is a highly reactive compound that can generate ROS through several means, including its metabolism and auto-oxidation. hmdb.canih.gov

Studies have shown that exposure to this compound leads to a significant increase in intracellular ROS levels, creating a "redox crisis" in cells. researchgate.netbiorxiv.org This surge in ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com The accumulation of ROS and the resulting oxidative damage act as a potent trigger for the apoptotic pathways described previously. nih.gov Furthermore, this compound can deplete intracellular levels of glutathione (B108866), a critical antioxidant molecule, further impairing the cell's ability to cope with the oxidative onslaught. hmdb.ca This induction of oxidative stress is a central and unifying feature of DL-glyceraldehyde's pathobiological effects, linking its metabolic impact directly to the modulation of cell viability and the induction of cell death.

Production of Reactive Oxygen Species (ROS)

DL-Glyceraldehyde has been demonstrated to be a potent inducer of intracellular reactive oxygen species (ROS) production. This effect is not limited to a single cell type, as studies have shown increased ROS levels in various cells, including pancreatic islets, neuronal cells, and endothelial cells, upon exposure to this compound. researchgate.netnih.govresearchgate.net The generation of ROS by this compound is thought to occur through both mitochondrial and non-mitochondrial pathways. researchgate.net For instance, research on pancreatic islets has indicated that D-glyceraldehyde can lead to the production of intracellular peroxides through mechanisms independent of mitochondrial oxidative phosphorylation. researchgate.net

In neuroblastoma cells, L-glyceraldehyde treatment has been shown to induce ROS generation, which can be monitored by the fluorometric analysis of the oxidation of 2′,7′–dichlorofluorescin diacetate (DCFDA) to the fluorescent 2′,7′–dichlorofluorescein (DCF). researchgate.net This increase in ROS is a critical factor in the observed cytotoxicity and growth inhibition in these cancer cells. researchgate.net Furthermore, this compound-derived advanced glycation end-products (GA-AGEs) have been shown to enhance intercellular ROS production following their interaction with the Receptor for Advanced Glycation End-Products (RAGE), contributing to microvascular complications of diabetes and the malignancy of cancer. researchgate.net

Table 1: Research Findings on DL-Glyceraldehyde-Induced ROS Production

| Cell Type | Experimental Conditions | Observed Effect on ROS | Measurement Method | Reference |

|---|---|---|---|---|

| Pancreatic Islets | 24-hour exposure to 2 mM D-Glyceraldehyde | 2.14-fold increase in intracellular peroxide levels | Not specified | researchgate.net |

| Neuroblastoma cells (IMR-32 and SH-SY5Y) | Treatment with 1 mM L-Glyceraldehyde | Significant increase in ROS generation | DCFDA assay | researchgate.net |

| Endothelial Cells | Exposure to this compound-derived pyridinium (B92312) (GLAP), a GA-AGE | Induction of ROS production via interaction with RAGE | Not specified | nih.gov |

Impact on Intracellular Redox Homeostasis and Glutathione Levels

The this compound-induced surge in ROS production directly impacts the intracellular redox homeostasis, leading to a state of oxidative stress. A key component of the cellular antioxidant defense system is glutathione (GSH), a tripeptide that plays a crucial role in neutralizing ROS and maintaining the redox balance. Studies have indicated that exposure to this compound can lead to the depletion of intracellular GSH levels. This depletion exacerbates the oxidative stress induced by this compound, as the cell's capacity to scavenge free radicals is diminished. The mechanism of GSH depletion is likely multifaceted, involving its consumption during the detoxification of reactive aldehydes and its oxidation in the presence of high ROS levels. The disruption of redox homeostasis and the depletion of glutathione are critical events that can trigger downstream pathological processes, including cellular dysfunction and apoptosis.

Formation of Advanced Glycation End-Products (AGEs) and Disease Pathogenesis

Characterization of this compound-Derived AGEs (GA-AGEs/Glycer-AGEs) as Cytotoxic Entities

This compound is a highly reactive precursor in the formation of Advanced Glycation End-Products (AGEs), a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. AGEs derived from this compound are specifically termed GA-AGEs or Glycer-AGEs and are recognized for their potent cytotoxic effects. nih.govresearchgate.net The formation of GA-AGEs is significantly faster than that of glucose-derived AGEs. frontiersin.org

Several distinct structures of GA-AGEs have been identified, including:

Triosidines nih.gov

This compound-derived pyridinium (GLAP) nih.gov

Pyrrolopyridinium lysine (B10760008) dimers (PPGs) nih.gov

Methylglyoxal-derived hydroimidazolone 1 (MG-H1) nih.gov

Argpyrimidine nih.gov

These GA-AGEs have been shown to induce cell death in various cell types. For example, studies on primary rat cortical neurons demonstrated that D-glyceraldehyde modified BSA led to the highest level of cell death compared to AGEs derived from other sugars. mdpi.com In human pancreatic ductal epithelial (HPDE) cells, treatment with 4 mM of this compound for 48 hours resulted in a significant reduction in cell viability. nih.gov The cytotoxicity of GA-AGEs is a key factor in their contribution to the pathogenesis of various diseases.

Table 2: Cytotoxic Effects of this compound and GA-AGEs on Different Cell Lines

| Compound | Cell Line | Concentration | Exposure Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | Human Pancreatic Ductal Epithelial (HPDE) | 4 mM | 48 hours | Approximately 40% loss of cell viability | nih.gov |

| D-Glyceraldehyde modified BSA | Primary rat cortical neurons | Not specified | Not specified | Highest cell death compared to other AGE-modified BSAs | mdpi.com |

| This compound | PANC-1 (Pancreatic cancer cells) | Dose-dependent | 24 hours | Induction of cell death | nih.gov |

Contribution to Toxic AGEs (TAGE) Accumulation

Due to their pronounced cytotoxicity, GA-AGEs are often referred to as "Toxic AGEs" (TAGE). researchgate.net The concept of the "TAGE theory" proposes that the accumulation of these specific AGEs is a primary driver in the onset and progression of lifestyle-related diseases. nih.gov The habitual overconsumption of sugars can lead to an excess generation of intracellular this compound, which then reacts with proteins to form and accumulate TAGE, leading to cellular damage. researchgate.net This intracellular accumulation of TAGE has been observed in various cell types, including hepatocytes, neuroblastoma cells, and cardiomyocytes. researchgate.net When these cells undergo damage or death, TAGE can leak into the extracellular space, further propagating their harmful effects. nih.gov

Mechanisms of Interaction with the Receptor for AGEs (RAGE) and Downstream Signaling

The pathological effects of GA-AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. researchgate.netCurrent time information in Dodge County, US. The binding of GA-AGEs to RAGE triggers a cascade of downstream signaling pathways that contribute to inflammation, oxidative stress, and cellular dysfunction. researchgate.net

Key signaling pathways activated by the GA-AGE-RAGE interaction include:

MAPK (Mitogen-Activated Protein Kinase) pathways: The activation of MAPKs is a crucial step in RAGE-mediated signaling, leading to various cellular responses. researchgate.net

NF-κB (Nuclear Factor kappa B) signaling: This pathway is a central regulator of inflammation. The GA-AGE-RAGE axis activates NF-κB, leading to the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net

PI3K/Akt pathway: This pathway is involved in cell survival and proliferation, and its modulation by RAGE signaling can contribute to disease pathogenesis. researchgate.net

JAK/STAT pathway: This pathway is also implicated in the inflammatory response and cell proliferation triggered by RAGE activation. researchgate.net

The activation of these pathways ultimately leads to changes in gene expression, promoting a pro-inflammatory and pro-oxidative state within the cell. frontiersin.org This sustained cellular activation is a key mechanism by which GA-AGEs contribute to the development of chronic diseases. Furthermore, the interaction of AGEs with RAGE can create a positive feedback loop, where the signaling cascade leads to the upregulation of RAGE expression, thereby amplifying the detrimental effects of GA-AGEs. nih.gov

Table 3: Downstream Signaling Pathways Activated by the GA-AGE-RAGE Interaction

| Signaling Pathway | Key Mediators | Cellular Outcome | Reference |

|---|---|---|---|

| MAPK Kinases | ERK, p38 | Inflammation, Cell Proliferation | researchgate.net |

| NF-κB | IKK, RelA/p65 | Upregulation of Pro-inflammatory Cytokines (TNF-α, IL-6) | researchgate.net |

| PI3K/Akt | Akt, mTOR | Cell Survival, Proliferation, Autophagy Regulation | researchgate.netresearchgate.net |

| JAK/STAT | JAK2, STAT3 | Inflammation, Cell Proliferation | researchgate.net |

Association with Metabolic and Lifestyle-Related Diseases

The accumulation of GA-AGEs, or TAGE, has been strongly implicated in the pathogenesis of a wide range of metabolic and lifestyle-related diseases. nih.gov Elevated levels of circulating TAGE are considered a potential biomarker for the onset and progression of these conditions. mdpi.com

Diabetes Mellitus and its Complications: In hyperglycemic conditions, the production of this compound and subsequently GA-AGEs is accelerated. nih.gov These TAGE contribute to the development of diabetic complications such as nephropathy, retinopathy, and neuropathy by promoting inflammation and oxidative stress in target tissues. researchgate.netmdpi.com

Cardiovascular Disease: GA-AGEs are involved in the pathogenesis of cardiovascular diseases by promoting endothelial dysfunction, vascular inflammation, and the modification of lipoproteins, all of which contribute to the development of atherosclerosis. nih.govnih.gov

Neurodegenerative Diseases: There is growing evidence linking GA-AGEs to neurodegenerative disorders like Alzheimer's disease. The accumulation of TAGE in the brain can contribute to neuronal cell death and inflammation, exacerbating the progression of the disease. nih.gov

Cancer: The formation of intracellular GA-AGEs has been shown to have a potential role in cancer. For instance, in pancreatic cancer cells, this compound treatment leads to the formation of intracellular GA-AGEs, and extracellularly applied GA-AGEs can promote the proliferation of these cancer cells. nih.gov

Non-alcoholic Steatohepatitis (NASH): The accumulation of TAGE in the liver is associated with the development and progression of NASH, a serious form of non-alcoholic fatty liver disease. nih.gov

Pathological Contributions in Diabetes Mellitus and its Complications

In the context of diabetes mellitus, hyperglycemia creates an environment where the activity of the glycolytic enzyme this compound-3-phosphate dehydrogenase (GAPDH) is diminished. diabetesjournals.orgnih.gov This inhibition leads to an accumulation of glycolytic intermediates upstream of GAPDH. diabetesjournals.org Such an accumulation is a critical juncture, instigating the activation of several pathways implicated in the development of diabetic complications. nih.gov These pathways include the increased formation of advanced glycation end products (AGEs), activation of protein kinase C (PKC), and increased flux through the hexosamine pathway. nih.gov

This compound itself is a precursor to a specific group of AGEs known as this compound-derived advanced glycation end-products (glycer-AGEs). nih.gov These glycer-AGEs are thought to contribute to the pathologies associated with diabetes through their pro-inflammatory and pro-oxidative properties. nih.gov The formation of AGEs is a result of non-enzymatic reactions between reducing sugars, like this compound, and the amino groups of proteins, lipids, and nucleic acids. mdpi.com This process, known as glycation, can impair the function of these molecules, contributing to the long-term complications of diabetes, such as blindness, kidney failure, and peripheral neuropathy. wikipedia.org

| Key Pathway/Product | Consequence of Hyperglycemia-Induced GAPDH Inhibition | Reference |

| Glycolytic Intermediates | Accumulation upstream of GAPDH | diabetesjournals.org |

| Advanced Glycation End Products (AGEs) | Increased formation, leading to cellular damage | nih.gov |

| Protein Kinase C (PKC) | Activation, contributing to diabetic complications | nih.gov |

| Hexosamine Pathway | Increased flux, implicated in diabetic pathology | nih.gov |

| Glycer-AGEs | Formation from this compound, promoting inflammation and oxidative stress | nih.gov |

Role in Vascular Inflammation and Atherosclerosis Progression

The involvement of DL-Glyceraldehyde in vascular inflammation and the progression of atherosclerosis is significantly linked to the formation of glycer-AGEs. These compounds are capable of interacting with the receptor for AGEs (RAGE), a signaling pathway that can trigger inflammatory and oxidative responses within the vasculature. aacrjournals.org Such responses are suspected to play a role in the development of various chronic diseases, including cardiovascular conditions.

Furthermore, the inhibition of GAPDH, a phenomenon observed in hyperglycemic states, can have direct consequences on the integrity of the endothelial cell monolayer, which forms the inner lining of blood vessels. nih.gov A compromised endothelial barrier is a key initiating event in atherosclerosis, allowing for the infiltration of lipids and inflammatory cells into the vessel wall. While mitochondrial respiration inhibitors may not affect endothelial ATP content or barrier integrity, the inhibition of GAPDH can lead to a reduction in ATP and a delayed decline in barrier function. nih.gov This suggests that the glycolytic pathway is crucial for maintaining endothelial homeostasis. Hypoxia can also lead to an upregulation of GAPDH expression in endothelial cells, which may be a protective response or related to the non-glycolytic functions of the enzyme. nih.gov

Implications in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Emerging research has pointed to a role for this compound-3-phosphate dehydrogenase (GAPDH) in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. nih.gov A hallmark of Alzheimer's is the formation of extracellular deposits of amyloid-β peptide (Aβ). nih.gov Studies have demonstrated that GAPDH can form amyloid-like aggregates under conditions of oxidative stress. nih.gov

These GAPDH aggregates have been shown to accelerate the amyloidogenesis of Aβ, both in laboratory settings and in animal models. nih.gov The co-aggregation of GAPDH and Aβ is associated with mitochondrial dysfunction, a key feature of Aβ-induced neurotoxicity, and subsequent neuronal cell death. nih.govnih.gov The mechanisms underlying this include the disruption of mitochondrial membrane potential and the release of pro-apoptotic proteins. nih.gov The interaction between GAPDH and other proteins implicated in neurodegeneration, such as the beta-amyloid precursor protein, may interfere with critical cellular functions including cytoskeletal integrity and membrane transport. wikipedia.org

Mechanisms in Liver Fibrosis Pathogenesis

DL-Glyceraldehyde has demonstrated notable anti-fibrotic effects in the context of liver fibrosis. nih.gov Liver fibrosis is characterized by the activation of hepatic stellate cells (HSCs), which transition into a myofibroblast-like phenotype, leading to the excessive deposition of extracellular matrix. nih.govbiomolther.org This process is associated with enhanced anaerobic glycolysis in activated HSCs. nih.gov

DL-Glyceraldehyde acts as an inhibitor of glucose metabolism and has been shown to induce apoptosis in activated human hepatic stellate cells (LX-2 cells). nih.govnih.gov This is achieved through the activation of the ERK-JNK-Caspase-3 signaling axis. nih.gov Treatment with DL-glyceraldehyde leads to a significant increase in the production of reactive oxygen species (ROS) and the phosphorylation of ERK and JNK. nih.govkoreascience.kr This, in turn, promotes the activation of caspase-3/9, leading to programmed cell death. nih.govnih.gov

Furthermore, DL-glyceraldehyde treatment dramatically reduces the expression of key fibrotic markers, α-smooth muscle actin (α-SMA) and collagen type I, at both the protein and mRNA levels. nih.govnih.gov This suggests a potential for metabolic-based therapeutic strategies in targeting liver fibrosis. nih.gov

| Cellular Effect of DL-Glyceraldehyde on Hepatic Stellate Cells | Molecular Mechanism | Outcome | Reference |

| Inhibition of Cell Proliferation | Inhibition of glucose metabolism | Reduced cell density and lactate (B86563) levels | nih.govnih.gov |

| Induction of Apoptosis | Activation of ERK-JNK-Caspase-3 signaling axis, increased ROS production | Caspase-dependent cell death | nih.govnih.govkoreascience.kr |

| Reduction of Fibrotic Markers | Decreased expression of α-SMA and Collagen Type I | Reversal towards a quiescent phenotype | nih.govnih.gov |

Influence on Cancer Progression and Cell Malignancy (e.g., Colorectal Cancer, Neuroblastoma, Lung Cancer)

The role of DL-Glyceraldehyde and its metabolic context in cancer is complex and appears to be cancer-type specific.

Neuroblastoma: L-Glyceraldehyde has been shown to inhibit the growth of neuroblastoma cells through a multi-modal mechanism. nih.govscienft.com It acts as a potent inhibitor of glycolysis by targeting NAD(H)-dependent reactions. nih.govnih.gov This leads to growth inhibition, apoptosis, and a redox crisis in the cancer cells. nih.govresearchgate.net L-Glyceraldehyde also induces oxidative stress and hinders nucleotide biosynthesis, further contributing to its anti-cancer effects. nih.govscienft.com Neuroblastomas are known to rely on glycolysis for energy and metabolites, making glycolytic enzymes like GAPDH potential therapeutic targets. frontiersin.org